molecular formula C16H14F3NO3 B1304561 3-amino-3-[3-[3-(trifluoromethyl)phenoxy]phenyl]propanoic Acid CAS No. 213192-61-1

3-amino-3-[3-[3-(trifluoromethyl)phenoxy]phenyl]propanoic Acid

Cat. No.: B1304561
CAS No.: 213192-61-1
M. Wt: 325.28 g/mol
InChI Key: NVKJHUJOTYZSCP-UHFFFAOYSA-N
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Description

3-Amino-3-[3-[3-(trifluoromethyl)phenoxy]phenyl]propanoic Acid is a complex organic compound characterized by its trifluoromethyl group and amino functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-[3-[3-(trifluoromethyl)phenoxy]phenyl]propanoic Acid typically involves multi-step organic reactions. One common approach is the reaction of 3-(trifluoromethyl)phenol with an appropriate phenol derivative under controlled conditions, followed by subsequent functional group modifications to introduce the amino and carboxylic acid groups.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Advanced purification techniques such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group.

  • Reduction: The carboxylic acid group can be reduced to an alcohol.

  • Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

  • Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: Utilizing nucleophiles like halides or amines under acidic or basic conditions.

Major Products Formed:

  • Oxidation: Formation of nitro derivatives.

  • Reduction: Production of alcohols.

  • Substitution: Generation of various substituted phenols or amines.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its trifluoromethyl group enhances the stability and reactivity of the compound, making it valuable in organic synthesis.

Biology: In biological research, the compound can be used as a probe to study enzyme activities or as a precursor for bioactive molecules. Its unique structure allows for selective binding to biological targets.

Medicine: The compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for enhancing the performance of these materials.

Mechanism of Action

The mechanism by which 3-Amino-3-[3-[3-(trifluoromethyl)phenoxy]phenyl]propanoic Acid exerts its effects depends on its specific application. For example, in medicinal applications, it may interact with enzymes or receptors to modulate biological processes. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • 3-Aminobenzotrifluoride: Similar structure but lacks the carboxylic acid group.

  • Trifluoromethylbenzoic Acid: Similar trifluoromethyl group but different amino positioning.

  • 3-(Trifluoromethyl)aniline: Similar trifluoromethyl group but different functional groups.

Properties

IUPAC Name

3-amino-3-[3-[3-(trifluoromethyl)phenoxy]phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3NO3/c17-16(18,19)11-4-2-6-13(8-11)23-12-5-1-3-10(7-12)14(20)9-15(21)22/h1-8,14H,9,20H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVKJHUJOTYZSCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC=CC(=C2)C(F)(F)F)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10377654
Record name 3-amino-3-[3-[3-(trifluoromethyl)phenoxy]phenyl]propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

213192-61-1
Record name β-Amino-3-[3-(trifluoromethyl)phenoxy]benzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=213192-61-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-amino-3-[3-[3-(trifluoromethyl)phenoxy]phenyl]propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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